2-[(4-bromophenyl)sulfanyl]-2,2-difluoroacetic acid
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Overview
Description
2-[(4-bromophenyl)sulfanyl]-2,2-difluoroacetic acid is an organic compound with the molecular formula C8H5BrF2O2S and a molecular weight of 283.09 g/mol . This compound features a bromophenyl group attached to a sulfanyl group, which is further connected to a difluoroacetic acid moiety. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that 4-Bromophenylthiodifluoroacetic acid may interact with organoboron reagents or palladium complexes .
Mode of Action
It is known that in suzuki–miyaura coupling reactions, the reaction occurs between an organoboron compound and a halide compound in the presence of a palladium catalyst . It is possible that 4-Bromophenylthiodifluoroacetic acid, due to its halide component, could participate in such reactions.
Biochemical Pathways
It is known that the suzuki–miyaura coupling reaction, in which similar compounds are involved, is a key process in the synthesis of various organic compounds . Therefore, it is plausible that 4-Bromophenylthiodifluoroacetic acid could influence these synthetic pathways.
Pharmacokinetics
It is known that the pharmacokinetics of a drug can depend on various factors such as renal function, genetic makeup, sex, and age .
Result of Action
Given its potential role in suzuki–miyaura coupling reactions , it may contribute to the formation of carbon-carbon bonds, which are fundamental in the structure of many organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)sulfanyl]-2,2-difluoroacetic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)sulfanyl]-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-bromophenyl)sulfanyl]-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-bromophenyl)sulfanyl]-2-methylpropanoic acid
- 2-[(4-bromophenyl)sulfanyl]-2,2-difluoropropanoic acid
Uniqueness
2-[(4-bromophenyl)sulfanyl]-2,2-difluoroacetic acid is unique due to the presence of both bromophenyl and difluoroacetic acid groups, which confer distinct reactivity and interaction profiles compared to similar compounds. The difluoroacetic acid moiety, in particular, enhances its ability to participate in hydrogen bonding and electrostatic interactions, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-2,2-difluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2S/c9-5-1-3-6(4-2-5)14-8(10,11)7(12)13/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNCWIMVUCKDBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(C(=O)O)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1515653-78-7 |
Source
|
Record name | 2-[(4-bromophenyl)sulfanyl]-2,2-difluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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